This compound is primarily derived from certain bacterial strains, notably Streptomyces species. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The compound can be classified under the broader category of nitrogen-containing heterocycles, which play crucial roles in various biochemical processes.
The synthesis of 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde can be achieved through several methods. One notable approach involves the transformation of proline into a pyrrole via a thioester intermediate. This process includes the activation of proline by ATP, followed by oxidation steps using flavin adenine dinucleotide to form the pyrrole core. Subsequent condensation reactions with serine yield 4-hydroxy-2,2'-bipyrrole-5-methanol, which is then oxidized to form the desired aldehyde .
4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde participates in various chemical reactions typical of aldehydes and aromatic compounds. It can undergo nucleophilic addition reactions due to its reactive aldehyde group. Additionally, it can engage in condensation reactions with amines or alcohols to form more complex structures.
In biosynthetic pathways, this compound acts as an intermediate leading to the formation of prodigiosin through further transformations involving methylation and additional condensation reactions .
The mechanism of action for 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde primarily relates to its role in the biosynthesis of prodigiosin. In this context, it serves as a precursor that undergoes enzymatic transformations facilitated by methyltransferases and other enzymes that catalyze oxidation and condensation reactions .
The process begins with the conversion of proline into the bipyrrole structure, followed by various modifications that lead to the final prodigiosin product. This pathway highlights the importance of 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde in natural product synthesis.
The physical properties of 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde include:
Chemically, it exhibits typical reactivity associated with aldehydes and can participate in oxidation-reduction reactions due to its functional groups. Its stability under various conditions is influenced by the presence of both hydroxyl and aldehyde groups .
4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde has several scientific applications:
HBC (C₉H₈N₂O₂, molecular weight 178.19 g/mol) possesses a distinctive bipyrrolic backbone where two pyrrole rings are linked directly at their C-2 positions (Cα-Cα’ bond). The A-ring (first pyrrole) is substituted at C-4 with a hydroxyl group (-OH), conferring phenolic character, while the B-ring (second pyrrole) bears an aldehyde functionality (-CHO) at C-5. This arrangement creates a planar, conjugated system influencing its spectral properties and chemical reactivity. The phenolic hydroxyl group significantly impacts the molecule's polarity and hydrogen-bonding capacity compared to its methylated derivative, MBC [5] [9].
Systematic IUPAC nomenclature designates the compound as 5-(1H-pyrrol-2-yl)-4-hydroxy-1H-pyrrole-2-carbaldehyde. It is frequently abbreviated as HBC (HydroxyBipyrrole Carbaldehyde) in biosynthetic literature to distinguish it from MBC (MethoxyBipyrrole Carbaldehyde). Key spectroscopic identifiers include characteristic NMR signals: the aldehyde proton typically resonates near δ 9.5-9.8 ppm, while the phenolic proton appears downfield (δ ~10-12 ppm) due to hydrogen bonding and acidity. UV-Vis spectroscopy reveals absorbances characteristic of conjugated pyrrole systems, often between 300-400 nm [5] [7] [9].
Table 1: Structural and Physicochemical Comparison of HBC and MBC
Property | 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) | 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) |
---|---|---|
Molecular Formula | C₉H₈N₂O₂ | C₁₀H₁₀N₂O₂ |
Molecular Weight (g/mol) | 178.19 | 190.20 |
CAS Registry Number | 90658150 (PubChem CID) | 151518 (PubChem CID) |
Key Functional Groups | Phenolic hydroxyl (-OH), Aldehyde (-CHO) | Methoxy (-OCH₃), Aldehyde (-CHO) |
Solubility Characteristics | Moderate in polar aprotic solvents (DMSO, DMF); Low in water | Higher lipophilicity; Soluble in chloroform, methanol, acetonitrile |
Biosynthetic Relationship | Immediate precursor | Methylated derivative; Central biosynthetic node |
PubChem CID | 90658150 | 151518 |
The discovery of HBC is intrinsically linked to elucidating the biosynthetic pathways of prodigiosin and related pigments. Early studies in Serratia marcescens and Streptomyces coelicolor identified MBC as a key tripyrrole precursor. However, the unmethylated hydroxy derivative, HBC, was subsequently revealed as the immediate precursor to MBC through enzymatic studies. Williamson et al. provided definitive biochemical evidence, demonstrating that HBC is synthesized prior to O-methylation in both Serratia and Streptomyces species [4] [10].
A landmark study in 2023 directly isolated HBC’s methylated counterpart, MBC, from Streptomyces albus HUT6047 culture extracts. This research demonstrated the biosynthetic competence of Streptomyces in producing the core bipyrrole unit. While HBC itself is often transient in vivo, its presence was inferred through isotopic labeling and gene knockout experiments targeting the methyltransferase responsible for its conversion to MBC. Deletion of the pigN gene (or its homologs) in prodigiosin/tambjamine gene clusters results in the accumulation of HBC or its reduced form, 4-hydroxy-2,2'-bipyrrole-5-methanol (HBM), confirming its position in the pathway [3] [4]. The historical understanding evolved from viewing MBC as a starting point to recognizing HBC as the true biosynthetic branch point generated prior to methylation and subsequent condensation with monopyrrole units (e.g., MAP - 2-methyl-3-n-amylpyrrole) to form prodiginines or tambjamines [4] [10].
HBC serves as the penultimate precursor to MBC within the conserved early stages of PPM biosynthesis across diverse bacteria (Serratia, Streptomyces, Pseudoalteromonas). The pathway initiates with L-proline activation and transformation into a pyrrole moiety. This unit undergoes elongation via malonyl-CoA incorporation, decarboxylation, and cyclization, yielding 4'-hydroxy-2,2'-bipyrrole-5-methanol (HBM). HBM is then oxidized to HBC, likely by a dehydrogenase enzyme (potentially encoded by pigO or homologs). The critical O-methylation step, catalyzed by an S-adenosylmethionine (AdoMet)-dependent methyltransferase (e.g., PigN in Serratia sp. ATCC 39006), converts HBC into MBC [4] [10].
MBC represents the key branching intermediate. Its aldehyde group undergoes distinct condensation reactions determining the final natural product class:
The structural variability of tambjamines and prodiginines thus originates largely from the late-stage tailoring of the monopyrrole/amine unit, while the bipyrrole core (MBC/HBC) remains conserved. This highlights HBC's fundamental role as the progenitor of this core. Genetic manipulation of the pig cluster, particularly genes involved in HBC formation (pigG, pigA, pigJ, pigH) and methylation (pigN), directly impacts the flux through these pathways and the production levels of downstream bioactive metabolites [1] [4] [10].
Table 2: Key Natural Product Derivatives Biosynthesized from MBC (Derived from HBC)
Natural Product Class | Core Structure Derived from MBC | Condensing Partner | Example Compounds | Producing Organisms |
---|---|---|---|---|
Linear Prodiginines | Tripyrrole (A-B rings from MBC) | 2-Methyl-3-n-amylpyrrole (MAP) | Prodigiosin, Undecylprodigiosin | Serratia marcescens, Serratia rubidaea, Streptomyces coelicolor, Hahella chejuensis |
Cyclic Prodiginines | Cyclized Tripyrrole | Modified MAP derivatives | Cycloprodigiosin, Streptorubin B | Streptomyces coelicolor, Pseudoalteromonas rubra |
Tambjamines | Bipyrrole Enamine (A-B rings from MBC) | Substituted Phenethylamines/Alkylamines | Tambjamines A-Y, BE-18591 | Streptomyces spp., Pseudoalteromonas spp., Marine bryozoan symbionts |
Other PPM Derivatives | Varied | Unusual amines or pyrroles | Prodigiosin R1, R2, R3 | Streptomyces griseoviridis, Streptomyces coelicolor |
Although HBC itself is not a clinical drug candidate, its pivotal role as the direct biosynthetic precursor to MBC places it at the origin of pathways generating compounds with substantial pharmacological potential. The MBC-derived natural products, particularly tambjamines and prodiginines, exhibit diverse and potent biological activities:
Antiparasitic Agents: Recent breakthroughs identified tambjamine analogues as potent novel antileishmanial agents. Optimization of a tambjamine library yielded compounds (e.g., Tambjamine 110) with nanomolar efficacy (EC₅₀ ~30-50 nM) against intracellular amastigotes of Leishmania mexicana and Leishmania donovani. Crucially, these analogues demonstrated oral bioavailability and significant parasite burden reduction in mouse models (40-60 mg/kg/10 days), good safety profiles (Therapeutic Index >17-25), and metabolic stability. This positions the tambjamine chemotype, biosynthetically reliant on HBC/MBC, as a promising new class for combating neglected tropical diseases like leishmaniasis, where current drugs suffer from toxicity, resistance, and lack of oral options [1].
Anticancer Leads: Prodigiosin, biosynthesized from MBC and MAP, and its synthetic analogues (e.g., obatoclax) are potent pro-apoptotic agents against diverse cancer types (e.g., breast cancer, leukemias, lymphomas). Their mechanisms include inhibition of Bcl-2 family proteins, induction of endoplasmic reticulum (ER) stress via the IRE1α-JNK and PERK-eIF2α-ATF4-CHOP axes, DNA cleavage, and dysregulation of intracellular pH. Clinical trials have explored obatoclax for chronic lymphocytic leukemia and small-cell lung cancer [6] [10].
Immunosuppressive Activity: Both prodiginines and tambjamines exhibit immunosuppressive properties, potentially valuable in autoimmune disease and transplant medicine, although less explored clinically than their anticancer effects [10].
The structural modularity inherent in the HBC/MBC pathway provides a powerful platform for medicinal chemistry. The bipyrrole core (derived from HBC) offers a stable, synthetically accessible scaffold. Modifications can be strategically introduced: 1) On the A-ring: Altering the methoxy/hydroxy group (mimicking or blocking methylation); 2) On the B-ring: Modifying the aldehyde or its condensation products; 3) On the C-ring/Enamine chain: Varying the alkyl/aryl substituents introduced during the final condensation step. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties [1] [3]. The recent success in developing orally active tambjamine antileishmanials exemplifies how understanding and exploiting the HBC/MBC biosynthetic logic can accelerate drug discovery for challenging diseases [1].
Table 3: Therapeutic Applications of MBC-Derived Natural Products and Analogues
Therapeutic Area | Compound Class (MBC-Derived) | Key Activities/Mechanisms | Development Stage |
---|---|---|---|
Antiparasitic (Leishmaniasis) | Tambjamine Analogues (e.g., Tamb 110) | Potent activity vs. L. mexicana/donovani amastigotes (EC₅₀ ~30-50 nM); Oral efficacy; Targets mitochondria/lysosomes | Preclinical (Mouse models show partial protection at 40-60 mg/kg oral) |
Anticancer | Prodigiosin & Analogues (e.g., Obatoclax) | Bcl-2 inhibition; ER stress induction; DNA damage; Apoptosis induction in cancer cells | Prodigiosin: Preclinical; Obatoclax: Clinical Trials (Phase I/II) |
Antimicrobial | Prodigiosins, Tambjamines | Antibacterial (Gram-positive > Gram-negative); Antifungal; Antialgal (HAB control) | Preclinical/Research |
Immunosuppression | Prodigiosins, Tambjamines | Modulation of T-cell responses; Inhibition of inflammatory pathways | Research Stage |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: